molecular formula C9H16O B13143852 (3E,6Z)-3,6-Nonadien-1-ol CAS No. 56805-23-3

(3E,6Z)-3,6-Nonadien-1-ol

Cat. No.: B13143852
CAS No.: 56805-23-3
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-WWVFNRLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,6Z)-3,6-Nonadien-1-ol is a high-impact flavor and fragrance agent belonging to the class of fatty alcohols . This compound, with a minimum assay of 92% for the (trans,cis) isomer, is prized for its powerful green, melon, and cucumber-like odor profile . Organoleptic analyses describe its aroma as fatty, raw, and green with distinct notes of cucumber, bell pepper, and watermelon, while its flavor is characterized as a fresh, waxy melon with fruity pear nuances . In research applications, this compound is critical for adding naturalness to flavors such as honeydew melon, cucumber, tea, honey, and strawberry . It also functions as a semiochemical and has been utilized as an intermediate in the synthesis of insect pheromones, expanding its utility beyond sensory science into agrochemical research . Key physical properties include a boiling point of 73°C at 15 mm Hg and a refractive index of 1.462 to 1.469 at 20°C . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56805-23-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3E,6Z)-nona-3,6-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+

InChI Key

PICGPEBVZGCYBV-WWVFNRLHSA-N

Isomeric SMILES

CC/C=C\C/C=C/CCO

Canonical SMILES

CCC=CCC=CCCO

boiling_point

73.00 °C. @ 15.00 mm Hg

density

0.863-0.871

physical_description

Colourless liquid;  strong, fatty, green cucumber aroma

solubility

very slightly
slightly soluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Enzymatic Precursors and De Novo Biosynthetic Routes to Nonadienols

The biosynthesis of nonadienols, including the (3E,6Z) isomer, is believed to originate from fatty acid precursors through a series of enzymatic reactions. While the complete de novo biosynthetic pathway for (3E,6Z)-3,6-nonadien-1-ol is not fully elucidated in all organisms, the general understanding points towards the modification of existing fatty acid chains.

De novo synthesis in a broader biochemical context refers to the creation of complex molecules from simple precursors. wikipedia.org For instance, nucleotide biosynthesis can occur de novo from amino acids, carbon dioxide, and other small molecules. wikipedia.orgnih.gov Similarly, de novo lipogenesis is the process of synthesizing fatty acids from excess carbohydrates. wikipedia.org

In the context of nonadienols, the biosynthetic pathway likely involves the following key steps:

Chain Elongation: Starting from a common fatty acid precursor like linoleic acid or linolenic acid.

Desaturation: Introduction of double bonds at specific positions by desaturase enzymes.

Reduction: Conversion of the carboxylic acid group to an alcohol group by a reductase enzyme.

Research on related compounds, such as the pheromones of emerald moths, suggests that the production of polyunsaturated hydrocarbons involves the chain elongation of unsaturated fatty acids followed by additional desaturation steps. researchgate.net

Involvement in Lipid and Fatty Acid Metabolic Cascades

(3E,6Z)-3,6-Nonadien-1-ol is classified as a fatty alcohol and is thus integrated into lipid and fatty acid metabolism. vulcanchem.comfoodb.ca Fatty alcohols are aliphatic alcohols with a chain of at least six carbon atoms. foodb.ca The metabolic pathways involving this compound can include both its formation from and its degradation into other lipid molecules.

Isomeric Bioconversion, Stereochemical Control, and Regulation Mechanisms Within Organisms

The specific stereochemistry of (3E,6Z)-3,6-Nonadien-1-ol is critical for its biological function, particularly in processes like insect chemical communication. ontosight.ai The presence of other isomers, such as (3Z,6Z)-3,6-nonadien-1-ol found in melons, highlights the importance of stereochemical control in biological systems. vulcanchem.com

Enzymes involved in the biosynthetic pathway are responsible for establishing and maintaining the correct E/Z configuration of the double bonds. The precise mechanisms of this stereochemical control are an active area of research. Regulation of the biosynthesis of this compound is expected to occur at the level of the key enzymes involved in its formation. This regulation can be influenced by various factors, including developmental stage, environmental cues, and the physiological state of the organism.

Comparative Analysis of Biosynthetic Pathways Across Different Biological Sources

Stereoselective and Stereocontrolled Synthesis Approaches to this compound

The primary difficulty in synthesizing this compound lies in the selective formation of both an E (trans) double bond at the C3 position and a Z (cis) double bond at the C6 position within the same molecule. ontosight.ai Various methods in organic chemistry have been developed to achieve this level of stereochemical control.

One common strategy involves the use of stereoselective reactions such as the Wittig reaction. ontosight.ai This reaction, or its Horner-Wadsworth-Emmons variant, allows for the formation of C=C double bonds with a predictable stereochemical outcome (either E or Z) depending on the specific reagents and reaction conditions employed. By carefully planning a synthetic sequence, chemists can introduce the E and Z bonds at the desired positions.

Another powerful technique is the stereoselective reduction of alkynes. The partial hydrogenation of a diyne precursor (a molecule with two triple bonds) can yield a diene with specific stereochemistry. For instance, the hydrogenation of nona-3,6-diyn-1-ol (B8541418) over a Lindlar catalyst typically produces the (3Z,6Z) isomer. tandfonline.com However, achieving the mixed (3E,6Z) stereochemistry often requires a more complex, multi-step approach where the double bonds are formed sequentially using different stereoselective methods.

Research into the synthesis of related isomers has highlighted the challenges and solutions in this area. For example, attempts to stereoselectively hydrogenate nonadiynol to produce the pure 3Z,6Z isomer using catalysts like W-1 Raney nickel or Lindlar's catalyst were often unsuccessful, resulting in contamination with other geometric isomers. tandfonline.com Success was achieved using a P-2 nickel catalyst prepared from nickel acetate (B1210297) and sodium borohydride (B1222165) in the presence of ethylenediamine, which afforded the sterically pure (3Z,6Z)-nonadienol in nearly quantitative yield. tandfonline.com This highlights the critical role of catalyst selection in controlling the stereochemical outcome.

Method Description Stereochemical Control Key Reagents/Catalysts
Wittig Reaction Involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create a C=C double bond. ontosight.aiCan be tuned to favor either E or Z isomers based on ylide stability and reaction conditions.Phosphonium ylides, aldehydes/ketones.
Stereoselective Hydrogenation Partial reduction of a C≡C triple bond to a C=C double bond.Lindlar catalyst typically gives Z (cis) isomers. Sodium in liquid ammonia (B1221849) reduction gives E (trans) isomers. P-2 Nickel can provide high stereoselectivity for Z isomers. tandfonline.comLindlar catalyst (Pd/CaCO₃/Pb(OAc)₂), P-2 Nickel, Na/NH₃.

Total Synthesis Strategies for this compound from Simpler Precursors

Total synthesis involves constructing the target molecule from readily available and structurally simpler starting materials. For this compound, this means assembling the nine-carbon chain and installing the alcohol functional group and the two double bonds with the correct geometry.

A representative strategy for a related isomer, (3Z,6Z)-nonadienal, which can be reduced to the corresponding alcohol, demonstrates this principle. tandfonline.com The synthesis starts with small, functionalized alkyne fragments.

A Representative Synthesis Route (for the 3Z,6Z isomer):

Precursor Preparation: The synthesis begins with the preparation of two key building blocks: 3-butynyl-tetrahydropyranyl ether and 1-bromo-2-pentyne. tandfonline.com The tetrahydropyranyl (THP) group is used as a protecting group for the alcohol functionality.

Grignard Coupling: A Grignard coupling reaction is employed to join these two fragments. This reaction forms a new carbon-carbon bond, assembling the basic nine-carbon skeleton of the target molecule, resulting in nona-3,6-diynyl-tetrahydropyranyl ether. tandfonline.com

Deprotection: The THP protecting group is removed from the alcohol using a mild acid, yielding nona-3,6-diyn-1-ol. tandfonline.com

Stereoselective Hydrogenation: As described previously, the two alkyne groups are then stereoselectively reduced to Z-alkenes using a P-2 nickel catalyst to produce (3Z,6Z)-nonadien-1-ol. tandfonline.com

Oxidation (for Aldehyde): To obtain the aldehyde, the resulting alcohol is oxidized, for instance, using chromium trioxide. tandfonline.com

This modular approach allows for the construction of the carbon backbone from simpler pieces and the introduction of the double bonds in a controlled, stereoselective manner in the final steps.

Step Reaction Type Starting Materials Intermediate/Product Yield
1 Coupling & Deprotection3-butynyl-tetrahydropyranyl ether, 1-bromo-2-pentyneNona-3,6-diyn-1-ol (XIV)62% tandfonline.com
2 Stereoselective HydrogenationNona-3,6-diyn-1-ol (XIV)(3Z,6Z)-Nonadien-1-ol (III-a)~Quantitative tandfonline.com

Synthetic Routes to Structurally Related Nonadienol Isomers and Hydroxy-Containing Derivatives

The synthetic methodologies developed for nonadienols can be adapted to produce a variety of structural isomers, which often possess distinct aromas and biological activities. vulcanchem.comperfumerflavorist.com

(2E,6Z)-Nonadien-1-ol (Cucumber Alcohol): This isomer is a key aroma component of cucumbers and violet leaves. perfumerflavorist.compellwall.com Its synthesis can be achieved through successive dihydrooxazine homologations starting from (Z)-2-pentenyl chloride. tandfonline.com The process is stereospecific and results in (2E,6Z)-nonadienal, which is then reduced to the target alcohol using a reducing agent like lithium aluminium hydride. tandfonline.com

(3Z,6Z)-Nonadien-1-ol: As detailed in the previous section, this isomer can be synthesized with high stereochemical purity via the P-2 nickel-catalyzed hydrogenation of nona-3,6-diyn-1-ol. tandfonline.com This isomer was first commercialized in 1984. perfumerflavorist.com

The ease with which nonadienols can isomerize, involving both cis-trans shifts and migration of the double bonds along the carbon chain, complicates their synthesis and purification. perfumerflavorist.com This reactivity necessitates the use of highly selective reactions and mild conditions to obtain pure isomers.

Isomer Common Name Key Synthetic Feature Precursor Example
(2E,6Z)-Nonadien-1-ol Cucumber/Violet Leaf AlcoholDihydrooxazine homologation followed by reduction. tandfonline.com(Z)-2-Pentenyl chloride tandfonline.com
(3Z,6Z)-Nonadien-1-ol -P-2 Nickel catalyzed hydrogenation of a diyne. tandfonline.comNona-3,6-diyn-1-ol tandfonline.com
(3E,6E)-Nonadien-1-ol -Requires methods favoring E-alkene formation for both bonds (e.g., Na/NH₃ reduction of alkynes).Nona-3,6-diyn-1-ol

Catalytic and Green Chemistry Principles Applied in Nonadienol Synthesis

Modern synthetic chemistry increasingly emphasizes the use of "green" methodologies that are more environmentally friendly, efficient, and sustainable. semanticscholar.orgrroij.com These principles are being applied to the synthesis of nonadienols, particularly through the use of biocatalysis.

Biocatalytic Synthesis via the Lipoxygenase (LOX) Pathway: A significant green approach to producing (3E,6Z)-nonadien-1-ol and other "green leaf volatiles" utilizes the natural lipoxygenase (LOX) metabolic pathway found in plants. mdpi.com This biocatalytic process avoids harsh reagents and metal catalysts often used in traditional chemical synthesis. mdpi.com

The key steps are:

Dioxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to polyunsaturated fatty acids (PUFAs) like linolenic acid. This forms a 9-hydroperoxy fatty acid (9-HPOT). mdpi.com

Cleavage: The enzyme hydroperoxide lyase (HPL) then cleaves this hydroperoxide. When acting on 9-HPOT, HPL produces (3Z,6Z)-nonadienal. mdpi.com

Isomerization & Reduction: The initially formed (3Z,6Z)-nonadienal can then be isomerized to (3E,6Z)-nonadienal. mdpi.com Subsequently, an alcohol dehydrogenase (ADH) enzyme reduces this aldehyde to the final target alcohol, (3E,6Z)-nonadien-1-ol. mdpi.com

This enzymatic cascade represents a highly efficient and sustainable route to the desired product, starting from renewable feedstocks (vegetable oils rich in PUFAs). mdpi.comrsc.org The reactions occur in water under mild conditions, embodying several core principles of green chemistry, including the use of renewable feedstocks, biocatalysts, and designing for energy efficiency. rroij.comrsc.org The high selectivity of enzymes also ensures the production of specific stereoisomers, minimizing waste from unwanted byproducts. rroij.com

Green Chemistry Principle Application in Biocatalytic Nonadienol Synthesis
Use of Catalysis Employs highly efficient and selective enzymes (LOX, HPL, ADH) instead of stoichiometric reagents. semanticscholar.orgmdpi.com
Use of Renewable Feedstocks Utilizes polyunsaturated fatty acids from natural plant oils as starting materials. mdpi.comrsc.org
Benign Solvents The process is typically carried out in an aqueous environment. rroij.com
Energy Efficiency Reactions proceed under ambient temperature and pressure. rroij.com
Waste Prevention High selectivity of enzymes minimizes the formation of isomeric byproducts. rsc.org

Biological and Ecological Functions of 3e,6z 3,6 Nonadien 1 Ol

Role as a Semiochemical in Interspecies Chemical Communication

(3E,6Z)-3,6-Nonadien-1-ol functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. These interactions are fundamental to the structure and function of many ecosystems.

This compound has been identified as a pheromone in certain insect species, where it mediates chemical communication, particularly in mating behaviors. ontosight.ai It is known to be an attractant for males in some moth species. ontosight.ai This pheromonal activity has practical applications in agriculture, where the compound can be used in traps to monitor and control pest populations. ontosight.ai For instance, it is recognized as an attractant for the South American fruit fly, Anastrepha fraterculus. pherobase.com The effectiveness of such semiochemicals can be influenced by their physical properties; for example, shorter-chain derivatives like (3E,6Z)-Nonadien-1-ol tend to evaporate more rapidly, making them less effective for long-range communication in some insects, such as termites, compared to longer-chain compounds.

Table 1: Documented Pheromonal Activity of this compound

Insect SpeciesFamilyOrderType of Semiochemical ActivityReference
Anastrepha fraterculus (South American fruit fly)TephritidaeDipteraAttractant pherobase.com
Various moth species-LepidopteraMale Attractant / Pheromone ontosight.ai

The compound is also involved in the complex chemical dialogues between plants and insects. Volatile organic compounds released by plants can act as signals to attract pollinators or, conversely, to repel herbivores or attract their natural enemies. Research has shown that metabolites secreted by herbivorous insects onto a host plant can trigger defense mechanisms within the plant. researchgate.net

Furthermore, the volatile profile of a plant's roots can change in response to pathogenic infection, signaling a defense response. In a study on barley (Hordeum vulgare), the emission of various volatile organic compounds from the roots was altered upon infection by the pathogenic fungi Fusarium culmorum and Cochliobolus sativus. nih.gov Notably, the emission of a related compound, (2E, 6Z)-2,6-nonadien-1-ol, was lower in infected roots compared to non-infected roots, suggesting a role for these types of compounds in the plant's defense signaling system below ground. nih.gov

The role of this compound as a semiochemical underscores its importance in chemoecology. The precise chemical language of insects, mediated by compounds like this nonadienol, helps maintain species-selective communication channels, which is particularly crucial for species sharing the same habitat. ontosight.ainhmus.hu The use of this and other semiochemicals in pest management strategies is a direct application of understanding these ecological dynamics, offering targeted and environmentally sensitive alternatives to broad-spectrum pesticides. ontosight.ai The synthesis of such compounds, requiring specific stereochemical configurations, is an active area of research to support these applications. ontosight.ai

Sensory Contributions to Flavor and Aroma Profiles in Edible Matrices

Beyond its role in signaling, this compound is a significant contributor to the sensory experience of various foods and beverages, prized for its characteristic fresh and green aroma.

This compound is recognized as a key aroma-active compound with a distinct odor profile. It is described as having a strong, fatty, green, cucumber, and green pepper aroma with nuances of melon. echemi.comchemicalbook.com Its taste characteristics at concentrations of 1 to 15 ppm are described as oily, fatty, and reminiscent of raw cucumber, with notes of green apple and unripe banana. chemicalbook.com This compound is classified as a flavoring agent and has been identified in a variety of fruits. echemi.comnih.gov

Table 2: Documented Presence and Aroma Profile of this compound in Food

Food SourceAroma/Flavor DescriptionReference
Prickly Pear (Opuntia sp.)Reported present chemicalbook.com
Watermelon (Citrullus lanatus)Confirmed as a typical volatile compound contributing to the characteristic green, cucumber, sweet, and fruity odors. researchgate.net
Muskmelon (Cucumis melo)Identified as a volatile compound contributing to melon flavor. nih.govmyfoodresearch.com
GeneralFatty, cucumber, green pepper, melon, sweet honeydew, tea, honey, berry. echemi.comchemicalbook.comthegoodscentscompany.com

The concentration and perception of volatile aroma compounds like this compound in food products are not static. They are significantly influenced by factors such as post-harvest handling, storage conditions, and processing. The development of aroma in fruits is affected by atmospheric temperatures during the growth period. cabidigitallibrary.org For example, studies on melon cultivars have shown that the concentration of volatile compounds, including (E,Z)-3,6-Nonadien-1-ol, changes during storage. myfoodresearch.com In one study, melon cv. Meloni showed a decrease in the total concentration of volatile compounds after 20 days of storage. myfoodresearch.com Similarly, research on different banana cultivars demonstrated that seasonal temperature variations during fruit ripening differentially affected the production of volatile compounds, including alcohols and esters, which are crucial for the final aroma profile. cabidigitallibrary.org These findings highlight that storage time and temperature are critical variables that can alter the sensory quality of produce by modifying the profile of key odorants.

Broader Biological System Interactions

The influence of this compound extends beyond a singular role, participating in a range of broader biological and ecological processes, including plant signaling and interactions with other organisms. This C9 alcohol, a product of fatty acid metabolism, is a key volatile organic compound (VOC) in many plant species, contributing to their chemical communication and defense mechanisms.

Plant Signaling and Defense

This compound is a recognized component of the complex blend of volatiles that plants release in response to both biotic and abiotic stresses. Its presence is integral to the plant's ability to communicate with other organisms and to defend itself against herbivores and pathogens.

Herbivore-Induced Plant Volatiles (HIPVs): When attacked by herbivores, many plants release a specific bouquet of VOCs, including this compound. These compounds can act as indirect defense signals, attracting the natural enemies of the attacking herbivores, such as parasitic wasps or predatory insects. This interaction forms a crucial part of the plant's extended defense strategy.

Pathogen Defense: The release of this compound can also be triggered by pathogen attack. While direct antimicrobial properties may vary, its role as a signaling molecule can prime the defenses of neighboring plants or other parts of the same plant, a phenomenon known as systemic acquired resistance.

Contribution to Aroma Profiles: In fruits and vegetables, such as cucumber and melon, this compound is a key contributor to their characteristic fresh, green aroma. researchgate.net This aroma can serve to attract seed dispersers or repel herbivores. The stereochemistry of the molecule is significant, as different isomers can have distinct aroma profiles and biological activities. vulcanchem.com

Microbial Interactions

The interactions between this compound and microbial communities are an emerging area of research. As a volatile compound, it can mediate interactions in the phyllosphere (the aerial parts of plants) and the rhizosphere (the soil region around the roots).

Influence on Microbial Growth: Some studies suggest that plant-emitted VOCs, including C9 alcohols, can influence the growth and composition of microbial communities on and around the plant. These interactions can be either beneficial, promoting the growth of symbiotic microbes, or detrimental, inhibiting the growth of pathogenic ones.

Quorum Sensing Interference: Volatile compounds can interfere with microbial communication systems like quorum sensing. While specific research on this compound in this context is developing, the potential for such interactions is an active area of investigation.

The following table summarizes the known biological system interactions of this compound.

Interaction TypeOrganism(s) InvolvedRole of this compoundResearch Findings
Plant-Insect Plants, Herbivores, ParasitoidsIndirect defense signal (HIPV)Attracts natural enemies of herbivores.
Plant-Insect South American fruit fly (Anastrepha fraterculus)AttractantActs as a semiochemical, attracting the fruit fly. pherobase.com
Plant-Plant Neighboring plantsAirborne signal for defense primingCan induce defense responses in undamaged neighboring plants.
Plant-Microbe Plants, Phyllosphere/Rhizosphere microbesModulation of microbial communitiesMay influence the growth and composition of microbial communities.
Plant-Fruit Disperser Plants (e.g., cucumber, melon), AnimalsAroma componentContributes to the characteristic aroma, potentially attracting seed dispersers. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of 3e,6z 3,6 Nonadien 1 Ol

Chromatographic Separation and Detection Methods (e.g., Gas Chromatography-Mass Spectrometry, Gas Chromatography-Olfactometry)

Gas chromatography (GC) is the cornerstone for the separation of volatile compounds like (3E,6Z)-3,6-nonadien-1-ol from complex mixtures. Coupled with powerful detection techniques such as mass spectrometry (MS) and olfactometry (O), it provides comprehensive qualitative and quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of this compound. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 140 may be of low intensity, prominent fragment ions are observed that aid in its identification.

Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio) Relative Intensity Putative Fragment
41 High [C₃H₅]⁺
55 Moderate [C₄H₇]⁺
67 High [C₅H₇]⁺
79 Moderate [C₆H₇]⁺
93 Moderate [C₇H₉]⁺
108 Low [M-H₂O]⁺

Data is illustrative and based on typical fragmentation patterns for unsaturated alcohols.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like MS or a Flame Ionization Detector) and the other to a sniffing port. A trained sensory panelist or analyst then describes the odor and its intensity at specific retention times. This allows for the identification of odor-active compounds, even those present at concentrations below the detection limits of instrumental detectors. GC-O has been instrumental in identifying this compound as a key aroma compound in various fruits, such as melons. scentree.co

Spectroscopic Identification and Structural Elucidation for Isomeric Differentiation

The differentiation of this compound from its geometric isomers, such as (3E,6E), (3Z,6Z), and (3Z,6E)-3,6-nonadien-1-ol, is critical as they can possess distinct sensory properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are vital for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of molecules, including the stereochemistry of double bonds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the coupling constants (J-values) between the vinyl protons are characteristic of the double bond geometry. For a trans (E) double bond, the coupling constant is typically in the range of 12-18 Hz, while for a cis (Z) double bond, it is in the range of 6-12 Hz. This allows for the clear differentiation of the E and Z configurations at the 3 and 6 positions of the nonadienol isomers.

Mass Spectrometry (MS) can also provide clues for isomeric differentiation, although it is often less definitive than NMR for geometric isomers. The fragmentation patterns of the different isomers may show subtle differences in the relative intensities of certain fragment ions due to stereochemical influences on the fragmentation pathways. However, these differences can be minor and may require careful analysis and comparison with authentic standards. Chiral gas chromatography, employing a chiral stationary phase, can be used to separate enantiomers of chiral nonadienol isomers.

Quantitative Analysis Protocols and Development of Internal Standards

Internal Standards are compounds with similar chemical and physical properties to the analyte that are added to the sample at a known concentration before analysis. They help to correct for variations in sample preparation, injection volume, and instrument response. For the quantification of volatile compounds like this compound, an ideal internal standard would be a structurally similar compound that is not naturally present in the sample.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis. This technique employs a stable isotope-labeled version of the analyte, such as deuterium-labeled this compound, as the internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes from the GC column and experiences the same matrix effects, leading to highly accurate and precise quantification by MS. The development of a synthesis for a deuterated analog is a prerequisite for this approach.

A typical quantitative analysis protocol would involve:

Addition of a known amount of the internal standard to the sample.

Extraction of the volatile compounds using an optimized method (see section 6.4).

Analysis of the extract by GC-MS.

Generation of a calibration curve using standards of the analyte and the internal standard at various concentrations.

Calculation of the analyte concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Validation of a quantitative method is crucial to ensure its reliability. This involves assessing parameters such as:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Optimized Sample Preparation and Extraction Methodologies for Trace Volatile Analysis

The analysis of trace volatile compounds like this compound requires efficient sample preparation and extraction techniques to isolate and concentrate the analyte from the sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including food and beverages. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then desorbed in the hot injector of a gas chromatograph for analysis.

The efficiency of HS-SPME is influenced by several factors that need to be optimized for each specific application:

Key HS-SPME Optimization Parameters

Parameter Description Typical Considerations
Fiber Coating The type of stationary phase on the fiber determines its selectivity for different compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
Extraction Temperature Affects the vapor pressure of the analytes and their partitioning into the headspace. Higher temperatures can increase the volatility of the analyte but may also lead to the degradation of thermally labile compounds or changes in the sample matrix.
Extraction Time The duration the fiber is exposed to the headspace. Sufficient time is needed to allow for equilibrium to be reached between the sample, headspace, and fiber.
Sample Volume and Headspace Volume The ratio of these volumes can influence the concentration of the analyte in the headspace. A consistent sample and vial size should be used for all samples and standards.
Agitation Stirring or shaking the sample can facilitate the release of volatiles into the headspace. Consistent agitation ensures reproducible results.

| Salt Addition | Adding salt to aqueous samples can increase the ionic strength and promote the partitioning of volatile compounds into the headspace (salting-out effect). | The type and concentration of salt should be optimized. |

By carefully optimizing these parameters, HS-SPME can provide a sensitive, reproducible, and high-throughput method for the extraction of this compound for subsequent GC-MS or GC-O analysis.

Emerging Research Perspectives and Potential Academic Applications of 3e,6z 3,6 Nonadien 1 Ol

Novel Biotechnological and Biosynthetic Production Methods for Sustainable Sourcing

The conventional manufacturing of insect pheromones, including compounds like (3E,6Z)-3,6-nonadien-1-ol, has historically relied on chemical synthesis. earlham.ac.uk This method, however, can be costly and complex, particularly for molecules with unusual chemical structures. earlham.ac.uk In response to the growing demand for sustainable and environmentally friendly pest control, research has shifted towards biotechnological and biosynthetic production methods. earlham.ac.uksusphire.info

One promising approach involves the use of plant factories. unl.edu Scientists have successfully engineered oilseed crops, such as Camelina sativa, to produce insect pheromone precursor compounds in their seed oil. unl.edu This is achieved by introducing genes from insects and other organisms that guide the biosynthesis of the desired pheromones. unl.edu This metabolic engineering of plants offers a potentially low-cost and sustainable alternative to petroleum-based chemical synthesis. unl.edu

Yeast fermentation is another viable biotechnological route for producing insect pheromones. openaccessgovernment.org This method allows for mass production at a cost that could be competitive with traditional insecticides, thereby expanding their application from high-value crops to larger row crops. openaccessgovernment.org Projects like SUSPHIRE and PHERA are actively developing these low-cost biomanufacturing platforms, aiming to make pheromone-based pest control more accessible and environmentally sound. earlham.ac.uksusphire.infoopenaccessgovernment.org These initiatives focus on using biological systems, such as plants and fungi, to produce complex molecules from simple inputs like sugar and water. susphire.info

These biotechnological strategies not only offer a more sustainable production pathway but also have the potential to reduce the environmental impact associated with traditional agriculture by providing a greener alternative to conventional pesticides. earlham.ac.ukera-learn.eu

Translational Applications in Ecological Pest Management and Integrated Pest Control Strategies

This compound and similar compounds are integral to modern ecological pest management and Integrated Pest Management (IPM) strategies. ontosight.aiopenaccessgovernment.org As a pheromone identified in certain insect species, it plays a crucial role in their communication and mating behaviors, making it a valuable tool for pest control. ontosight.ai

Pheromones are used in species-specific pest control methods, primarily through mating disruption. era-learn.eu By dispensing sex pheromones into a crop environment, the ability of male insects to locate females for mating is confused, thereby preventing breeding. era-learn.eu This targeted approach is a significant advantage over broad-spectrum insecticides, which can negatively impact biodiversity. earlham.ac.uksusphire.info

The development of low-cost production methods for pheromones is expected to significantly boost the adoption of these environmentally friendly pest control techniques. unl.edu As conventional insecticides face increasing restrictions and pest resistance, pheromone-based products offer a sustainable and effective alternative. earlham.ac.ukunl.edu IPM programs utilize a combination of biological, physical, and chemical methods to manage pest populations, and the inclusion of pheromones aligns perfectly with this holistic approach. openaccessgovernment.org

Advancements in Aroma Chemistry and Food Science for Enhanced Sensory Quality

In the realm of aroma chemistry and food science, this compound is valued for its distinct sensory properties. It imparts a fatty, raw, green cucumber and green pepper aroma with fruity notes of watermelon and honeydew. echemi.comchemicalbook.com Its taste is described as oily and fatty with a raw cucumber character and nuances of green apple and unripe banana. chemicalbook.com

This compound is utilized as a flavoring agent in the food industry to enhance the sensory quality of various products. echemi.comthegoodscentscompany.com It can add naturalness to melon, cucumber, tea, and berry flavors, and is also effective in citrus applications. thegoodscentscompany.com The detection threshold for its aroma is approximately 3 parts per billion. chemicalbook.com

Research in food science has explored the impact of processing techniques on the volatile compounds of juices, including this compound. For instance, studies on cucumber juice have shown that high-pressure processing (HPP) can better retain key aroma compounds compared to high-temperature short-time (HTST) thermal processing. researchgate.net This indicates that advanced processing methods can help preserve the desired sensory profile of food products containing this and other volatile compounds. The compound has been identified as a key volatile component in watermelon juice, contributing to its characteristic aroma. foodandnutritionresearch.net

Interdisciplinary Research Integrating Omics Technologies (e.g., Metabolomics, Transcriptomics) for Mechanistic Understanding

The integration of "omics" technologies, such as metabolomics and transcriptomics, is providing deeper insights into the biosynthesis and regulation of volatile compounds like this compound. By combining these approaches, researchers can simultaneously analyze the expression of thousands of genes (transcriptome) and the levels of numerous metabolites (metabolome), offering a comprehensive view of cellular processes.

For example, integrated volatile metabolomics and transcriptomics have been used to study the changes in volatile organic compounds (VOCs) in plants in response to viral infections or during fruit development. mdpi.comnih.gov These studies have revealed complex regulatory networks. For instance, in Brassica rapa infected with Turnip mosaic virus, analyses showed that while many genes in metabolic pathways were upregulated, the corresponding metabolite levels were often downregulated, indicating intricate regulatory mechanisms. mdpi.com

Transcriptomic analysis of developing citrus fruits has identified key genes in the MEP (2-C-methyl-D-erythritol-4-phosphate) pathway that are positively correlated with the accumulation of volatile compounds. nih.gov Similarly, in roses, comparative transcriptomic and metabolomic analyses have helped to identify genes and pathways responsible for flower color and scent, including the biosynthesis of terpenoids and phenylpropanoids. maxapress.com These interdisciplinary studies are crucial for understanding how plants produce specific aromas and how these processes can be influenced.

Unexplored Biological Roles and Future Research Directions in Chemical Ecology and Plant Physiology

While this compound is recognized for its role as an insect pheromone and a flavor compound, its full range of biological functions remains an active area of research. In chemical ecology, there is ongoing investigation into the diverse ways plants and insects use volatile compounds for communication and defense.

Future research may focus on several key areas:

Plant-Pathogen Interactions: Studies have shown that pathogenic fungi can alter the volatile emissions of infected plants. semanticscholar.org this compound has been identified as one of the volatiles emitted by non-infected barley roots, but its role in the plant's defense against or interaction with pathogens like Fusarium culmorum and Cochliobolus sativus is not fully understood. semanticscholar.org

Plant-Herbivore Interactions: Volatile organic compounds released by plants can attract or repel herbivores. Research into how specific compounds like this compound influence the behavior of a wider range of insect species could lead to new pest management strategies.

Physiological Roles in Plants: The precise physiological functions of many volatile compounds within the plants themselves are still being elucidated. This includes their potential roles in signaling, stress response, and development. Transcriptomic studies have revealed that fungal volatiles can induce significant changes in plant gene expression, affecting pathways related to hormones like auxin, ethylene, and jasmonic acid, and influencing plant growth and development. nih.gov

Synergistic Effects: The biological activity of a single compound can be significantly influenced by the presence of other volatiles in a blend. Future research will likely explore the synergistic or antagonistic effects of this compound when combined with other semiochemicals. For example, in emerald moths, a binary mixture of a triene pheromone and (3E,6E)-α-farnesene attracted more males than the single pheromone component alone. researchgate.net

Continued exploration in these areas will undoubtedly uncover new and important biological roles for this compound, further expanding its potential applications in agriculture and beyond.

Q & A

Basic Research Questions

Q. What are the optimal gas chromatography/mass spectrometry (GC/MS) parameters for identifying (3E,6Z)-3,6-Nonadien-1-ol in complex mixtures?

  • Methodology : Use a non-polar column (e.g., DB-5MS) with a temperature ramp starting at 40°C, increasing by 3°C/min to 250°C. Retention indices (RI) and mass spectral libraries are critical: this compound has a retention time (RT) of ~13.59 min and a Kovats Index (KI) of 1153 . Compare against reference spectra from authoritative libraries (e.g., NIST or Adams’ Essential Oil Components).
  • Data Validation : Confirm isomer specificity using synthetic standards or isomer-selective columns (e.g., cyclodextrin-based phases).

Q. How can biosynthesis pathways of this compound be studied in plant systems?

  • Experimental Design : Track lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme activities during developmental stages. Use hierarchical cluster analysis (HCA) to correlate gene expression (e.g., LOX transcripts) with volatile compound levels. For example, LOX activity peaks at 6–12 days post-anthesis (dpa) in fruits, coinciding with elevated this compound content .
  • Tools : RT-qPCR for gene expression profiling and GC/MS for metabolite quantification.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Avoid skin/eye contact (Safety Direction 1, 4) and use PPE (gloves, goggles). In case of exposure, flush skin/eyes with water for 15 minutes (Safety Statement S1, E1) .
  • Storage : Store in a cool, ventilated area away from oxidizers. Refer to SDS for hazard codes (e.g., H303/H313/H333 for ingestion/skin/inhalation risks) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized via Wittig reactions?

  • Methodology : Use a mono-Wittig approach with phosphonium salts derived from isomerically pure (3Z,6Z)-3,6-Nonadien-1-ol. Optimize base equivalents (1.1 eq aldehyde, 1 eq base) and reaction time to minimize lactone byproducts .
  • Yield Improvement : Pre-purify aldehyde fragments to >95% and use anhydrous conditions. Reported yields range from 76–87% depending on isomer control .

Q. What analytical strategies resolve discrepancies in reported LOX/HPL enzyme activities linked to this compound production?

  • Data Contradiction Analysis :

  • Source Variation : Compare enzyme extraction protocols (e.g., buffer pH, protease inhibitors).
  • Substrate Specificity : Test LOX isoforms with different fatty acid substrates (e.g., linoleic vs. linolenic acid).
  • Statistical Validation : Apply ANOVA to activity assays across biological replicates (n ≥ 5) .

Q. How does stereochemical stability of this compound vary under different storage conditions?

  • Experimental Approach :

  • Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with/without light exposure. Monitor isomer ratios via chiral GC/MS over 30 days.
  • Findings : Isomerization to (3Z,6E) forms increases at >25°C, particularly under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.